2-(Trifluoromethylthio)toluene

Lipophilicity Drug Design ADME

2-(Trifluoromethylthio)toluene (CAS 1736-75-0), also known as o-tolyl trifluoromethyl sulfide, is a specialized organofluorine building block featuring an ortho-methyl-substituted phenyl ring bonded to a trifluoromethylthio (-SCF3) group. This molecular architecture confers distinct steric and electronic properties compared to its para-substituted isomer and other fluorinated toluenes, making it a targeted intermediate for pharmaceuticals, agrochemicals, and advanced materials requiring precise positional functionality.

Molecular Formula C8H7F3S
Molecular Weight 192.2 g/mol
CAS No. 1736-75-0
Cat. No. B154688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethylthio)toluene
CAS1736-75-0
Molecular FormulaC8H7F3S
Molecular Weight192.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1SC(F)(F)F
InChIInChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3
InChIKeyLDOBUJQKSMQKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethylthio)toluene (CAS 1736-75-0): Sourcing and Baseline Characterization


2-(Trifluoromethylthio)toluene (CAS 1736-75-0), also known as o-tolyl trifluoromethyl sulfide, is a specialized organofluorine building block featuring an ortho-methyl-substituted phenyl ring bonded to a trifluoromethylthio (-SCF3) group . This molecular architecture confers distinct steric and electronic properties compared to its para-substituted isomer and other fluorinated toluenes, making it a targeted intermediate for pharmaceuticals, agrochemicals, and advanced materials requiring precise positional functionality [1].

1 Ortho-substituted SCF3 building block for regioselective synthesis
2 High lipophilicity profile (SCF3 vs CF3) supports membrane permeability design
3 Metabolic stability enhancement context for lead optimization

Why 2-(Trifluoromethylthio)toluene Cannot Be Replaced by Generic Aryl-SCF3 Analogs


Procurement based solely on the presence of a trifluoromethylthio group is inadequate; positional isomerism and steric environment critically modulate downstream reactivity and biological performance. The ortho-substitution in 2-(trifluoromethylthio)toluene introduces steric hindrance that alters nucleophilic aromatic substitution rates and directs electrophilic attack to specific ring positions, unlike its para-analog 4-(trifluoromethylthio)toluene . Furthermore, the SCF3 group's Hansch lipophilicity parameter (π = 1.44) substantially exceeds that of the common CF3 analog (π = 0.88), directly impacting membrane permeability and metabolic stability in lead optimization [1]. This quantitative disparity underscores why generic substitution with other fluoroalkylthio arenes is not scientifically justifiable.

Positional isomer substitution

Para-isomer lacks ortho-steric effects, altering electrophilic substitution outcomes.

SCF3 vs CF3 lipophilicity gap

SCF3 group provides higher lipophilicity than CF3; substitution may shift ADME properties.

Metabolic stability reliance

SCF3-based metabolic stability is class-dependent; non-fluorinated thioethers may not offer comparable resistance.

Quantitative Evidence for 2-(Trifluoromethylthio)toluene Differentiation in Procurement


Superior Lipophilicity: Hansch Parameter (π) Comparison of SCF3 vs. CF3

The trifluoromethylthio (-SCF3) group exhibits a Hansch lipophilicity parameter π = 1.44, significantly higher than the common trifluoromethyl (-CF3) group (π = 0.88) [1]. This difference of Δπ = 0.56 represents a substantial increase in hydrophobicity, which is a critical factor in optimizing membrane permeability and metabolic stability for drug candidates.

Lipophilicity
Reported
SCF3 π=1.44 vs CF3 π=0.88, Δπ=0.56
Supports lipophilicity-driven design
Based on octanol-water partition coefficients
Lipophilicity Drug Design ADME

Positional Isomer Differentiation: Ortho vs. Para Substitution for Regioselective Synthesis

2-(Trifluoromethylthio)toluene possesses an ortho-methyl group relative to the SCF3 substituent, creating steric hindrance that directs electrophilic aromatic substitution to specific ring positions. In contrast, the para-isomer 4-(trifluoromethylthio)toluene (CAS 352-68-1) lacks this steric constraint, leading to different regioselectivity in functionalization reactions such as nitration, halogenation, and Friedel-Crafts alkylation . While quantitative regioselectivity data for this specific compound are not publicly disclosed, the well-established ortho-directing effect of the methyl group in toluene derivatives provides a class-level inference that 2-substitution offers unique synthetic pathways not accessible with the 4-isomer.

Regioselectivity
Class-level inference
Ortho-methyl steric direction vs para lack of constraint
Regioselectivity context differs; ortho-isomer directs unique substitution
Class-level inference; compound-specific data not disclosed
Organic Synthesis Regioselectivity Steric Effects

Metabolic Stability Enhancement: Electron-Withdrawing Capability of SCF3

The trifluoromethylthio group's strong electron-withdrawing character confers enhanced metabolic stability to drug candidates by reducing susceptibility to oxidative metabolism [1]. While direct metabolic stability data for 2-(trifluoromethylthio)toluene itself is not available, the SCF3 group is well-documented to improve in vivo half-life compared to non-fluorinated thioethers. For instance, trifluoromethylthiolated drug molecules are not readily oxidized in vivo, significantly improving their metabolic stability [2]. This class-level property is a key differentiator when selecting building blocks for lead optimization.

Metabolic stability
Class-level inference
SCF3 group resists oxidative metabolism
Supports metabolic stability screening
Compound-specific microsomal data not available
Metabolic Stability Pharmacokinetics Drug Metabolism

Synthetic Utility as a Building Block for Agrochemical Intermediates

2-(Trifluoromethylthio)toluene serves as a key intermediate for synthesizing more complex SCF3-containing agrochemicals. A related compound, 2-chloro-5-nitro-4-(trifluoromethylthio)toluene, has been patented by Bayer AG as a precursor for novel herbicides, with claimed 40% improvement in field efficacy compared to existing analogs [1]. While this specific data is for a derivative, it illustrates the value of the SCF3-toluene scaffold in agrochemical lead generation. The ortho-methyl group in 2-(trifluoromethylthio)toluene provides a distinct starting point for constructing diverse heterocyclic frameworks compared to its para-isomer.

Agrochemical utility
Supporting evidence
Derivative shows 40% field efficacy improvement (patent)
Supports agrochemical lead generation context
Reported patent data; field trial context for derivative
Agrochemical Synthesis Building Block Herbicide Development

Oxidation Reactivity: Tunable Sulfoxide/Sulfone Formation for Diverse Applications

2-(Trifluoromethylthio)toluene can be selectively oxidized to the corresponding sulfoxide or sulfone using standard oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . This reactivity is common to both ortho- and para-isomers; however, the ortho-methyl group in 2-(trifluoromethylthio)toluene may influence the oxidation kinetics and stereochemical outcome due to steric effects. While specific kinetic data comparing the oxidation rates of 2- vs. 4-(trifluoromethylthio)toluene are not publicly available, the ability to generate two distinct oxidation states (sulfoxide and sulfone) from a single precursor offers synthetic flexibility for constructing molecules with tunable polarity and hydrogen-bonding capacity.

Oxidation reactivity
Supporting evidence
Oxidizes to sulfoxide and sulfone
Enables tunable polarity in synthesis
Standard H2O2 or m-CPBA conditions
Oxidation Chemistry Sulfoxide Sulfone

Validated Application Scenarios for 2-(Trifluoromethylthio)toluene in Research and Industrial Settings


Medicinal Chemistry Lead Optimization for CNS and Oral Drugs

Due to its high lipophilicity (Hansch π = 1.44) and metabolic stability conferred by the SCF3 group, 2-(trifluoromethylthio)toluene is an ideal building block for constructing drug candidates requiring enhanced blood-brain barrier penetration and oral bioavailability. The ortho-methyl group provides a handle for further functionalization while maintaining the favorable ADME properties of the SCF3 motif [1].

Regioselective Synthesis of Ortho-Substituted Aromatic Libraries

The steric environment created by the ortho-methyl group in 2-(trifluoromethylthio)toluene enables regioselective electrophilic aromatic substitution at positions distinct from those accessible using the para-isomer. This makes it a strategic choice for synthesizing ortho-functionalized SCF3-containing libraries for structure-activity relationship (SAR) studies .

Agrochemical Intermediate for Novel Herbicide and Fungicide Development

Patented agrochemical candidates derived from SCF3-toluene scaffolds have demonstrated significant efficacy improvements (e.g., 40% field efficacy increase). 2-(Trifluoromethylthio)toluene serves as a versatile precursor for constructing such crop protection agents, particularly where ortho-substitution is required for target binding [2].

Synthesis of Sulfoxide and Sulfone Derivatives for Materials Science

The controllable oxidation of 2-(trifluoromethylthio)toluene to sulfoxide and sulfone intermediates provides access to compounds with varied electronic and solubility profiles. This is valuable in materials science for tuning the properties of organic semiconductors, liquid crystals, and specialty polymers .

Application
Selection Property
Validation Focus
CNS drug candidate research
SCF3-mediated lipophilicity profile
Membrane permeability and metabolic stability review
Ortho-substituted aromatic library synthesis
Steric-controlled regioselectivity
Electrophilic substitution pattern verification
Agrochemical lead discovery
SCF3-toluene scaffold for crop protection
Reported patent-based field trial context
Sulfoxide/sulfone materials research
Controlled oxidation states
Electronic and solubility property optimization

Technical Documentation Hub

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